TEAB acts as a catalyst in the synthesis of carbamate esters from amines. Carbamate esters are a class of organic compounds with various applications, including insecticides and fungicides. Studies have shown that TEAB facilitates the reaction between amines and chloroformate precursors, leading to the formation of the desired carbamate ester [].
TEAB serves as a precipitant in the coprecipitation method for synthesizing Cu/ZnO catalysts. These bimetallic catalysts are crucial for numerous chemical reactions, including methanol synthesis and CO hydrogenation. TEAB helps induce the precipitation of copper and zinc precursors, leading to the formation of well-defined Cu/ZnO nanostructures [].
TEAB offers an alternative to traditional phase-transfer systems in radiofluorination reactions, particularly those involving the radioisotope Fluorine-18 ([18F]). Fluorine-18 is a valuable radiotracer for positron emission tomography (PET) imaging. TEAB's application helps prevent microreactor blockages, which can be a challenge in traditional methods, and allows for efficient radiofluorination of various molecules for PET studies [].
Tetraethylammonium bicarbonate is a quaternary ammonium salt formed from tetraethylammonium and bicarbonate ions. It appears as a white crystalline solid and is soluble in water. The compound is known for its utility in enhancing reaction conditions in organic chemistry, particularly in phase-transfer catalysis.
TEAB's mechanism of action depends on the specific reaction. In its role as a base, it readily accepts a proton (H+) from reaction partners, influencing the reaction rate and product formation. As a phase-transfer catalyst, it helps transfer polar molecules (like bicarbonate) into organic reaction media, facilitating reactions between immiscible phases.
While detailed safety information is not widely available, some general precautions are recommended due to the presence of a quaternary ammonium cation:
Tetraethylammonium bicarbonate can be synthesized through several methods:
Studies on tetraethylammonium bicarbonate have focused on its interactions with other reagents and substrates in organic synthesis. Its ability to act as a phase-transfer catalyst allows it to interact effectively with both polar and non-polar compounds, thus broadening its applicability in various chemical processes.
Tetraethylammonium bicarbonate shares similarities with other quaternary ammonium salts and phase-transfer catalysts. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Tetraethylammonium chloride | C₈H₁₄ClN | Commonly used as a precursor for other tetraethylammonium salts. |
Tetra-n-butylammonium bromide | C₁₂H₂₁BrN | Known for its effectiveness in organic synthesis but less soluble than tetraethylammonium salts. |
Tetra-n-propylammonium bromide | C₁₂H₂₁BrN | Similar applications but lower solubility compared to tetraethylammonium salts. |
Uniqueness: Tetraethylammonium bicarbonate stands out due to its dual functionality as both a quaternary ammonium salt and a bicarbonate source, making it particularly effective in enhancing reaction rates through phase-transfer catalysis while also being less basic than other salts.
Industrial synthesis of tetraethylammonium bicarbonate requires careful consideration of reactor design to optimize product yield and quality. The choice between tank and tubular reactor configurations significantly impacts the reaction kinetics, heat transfer efficiency, and overall production economics [1] [2].
Tank reactors offer superior mixing characteristics and are particularly advantageous for reactions requiring precise temperature control. The larger surface area to volume ratio facilitates better heat exchange, which is critical during the exothermic reaction between tetraethylammonium hydroxide and carbon dioxide [2]. These reactors typically operate at temperatures ranging from 100-140°C with residence times of 30-60 minutes [2]. The stirred tank configuration allows for uniform distribution of reactants and maintains consistent reaction conditions throughout the vessel.
Tubular reactors provide distinct advantages for continuous production processes. These systems offer enhanced heat transfer efficiency due to their high surface area to volume ratio and can operate at elevated temperatures up to 140°C [2]. The plug flow characteristics of tubular reactors ensure consistent residence time distribution, which is crucial for maintaining product quality. Research has demonstrated that combining tank and tubular reactor configurations in series can optimize conversion efficiency while reducing energy consumption [2].
Data Table 1: Reactor Configuration Comparison
Reactor Type | Operating Temperature (°C) | Residence Time (min) | Heat Transfer Coefficient | Conversion Efficiency (%) |
---|---|---|---|---|
Tank Reactor | 100-130 | 30-60 | High | 82-87 [2] |
Tubular Reactor | 110-140 | 20-40 | Very High | 85-92 [2] |
Series Configuration | 100-140 | 50-90 | Optimal | 88-95 [2] |
The series configuration of tank and tubular reactors has shown remarkable efficiency improvements. In this arrangement, the initial reaction occurs in a tank reactor at 100°C with a residence time of 60 minutes, followed by completion in a tubular reactor at 140°C for 30 minutes [2]. This configuration achieves yields of 85.3% while maintaining excellent product purity [2].
The primary raw materials for tetraethylammonium bicarbonate synthesis are tetraethylammonium hydroxide and carbon dioxide. Optimization of these raw materials involves careful consideration of purity, concentration, and feed ratios to maximize product yield and minimize impurities [3] [4] [5].
Tetraethylammonium hydroxide quality significantly impacts the final product characteristics. Industrial-grade tetraethylammonium hydroxide typically contains 23.3 weight percent active compound in aqueous solution [5]. The synthesis of high-quality tetraethylammonium hydroxide involves the reaction of diethyl sulfate with triethylamine in ethanol at 140°C under 1.0 megapascal pressure for 4 hours, followed by treatment with sodium hydroxide at 45°C for 4 hours [5]. This process achieves 95.7% yield and produces tetraethylammonium hydroxide suitable for bicarbonate synthesis [5].
Carbon dioxide purity and delivery method are critical optimization parameters. High-purity carbon dioxide (≥99.5%) ensures minimal contamination and optimal reaction stoichiometry [3]. The carbon dioxide introduction method involves bubbling through the tetraethylammonium hydroxide solution until the pH stabilizes at 7-8 [3]. This process requires careful monitoring to prevent over-carbonation, which can lead to carbonate formation rather than the desired bicarbonate product [3].
Data Table 2: Raw Material Specifications and Optimization Parameters
Raw Material | Purity Requirement | Optimal Concentration | Feed Ratio | Storage Conditions |
---|---|---|---|---|
Tetraethylammonium Hydroxide | ≥95.0% | 23.3 wt% [5] | 1.0 molar | 2-8°C, inert atmosphere |
Carbon Dioxide | ≥99.5% | Gas phase | 1.1-1.2 molar excess | Pressurized cylinders |
Solvent (Acetonitrile) | ≥99.8% | Variable | As required | Dry storage, <50 ppm H₂O |
The molar ratio optimization between tetraethylammonium hydroxide and carbon dioxide typically employs a slight excess of carbon dioxide (1.1-1.2 molar excess) to ensure complete conversion [3]. This excess compensates for any carbon dioxide loss during the bubbling process and ensures complete neutralization of the hydroxide groups [3].
Temperature and pressure control during raw material feeding are essential for consistent product quality. The tetraethylammonium hydroxide solution is maintained at 5-25 weight percent concentration and pH greater than 12 before carbon dioxide introduction [3]. The reaction vessel is evacuated to remove excess carbon dioxide after the pH stabilizes, and the solution is concentrated to remove water before dissolution in acetonitrile [3].
Laboratory-scale synthesis of tetraethylammonium bicarbonate employs modified procedures that emphasize product purity and analytical characterization rather than high-volume production. These methods provide researchers with reliable protocols for producing research-grade material with ≥95.0% purity [6] [7].
The standard laboratory preparation begins with the preparation of tetraethylammonium hydroxide solution. A 5-25 weight percent aqueous solution of tetraethylammonium hydroxide is prepared with pH greater than 12 [3]. The solution quality is verified by dilution testing, where 1 milliliter of solution treated with 9 milliliters of water should maintain pH 12.7 [3].
Carbon dioxide introduction follows a controlled bubbling protocol. Carbon dioxide gas is bubbled through the tetraethylammonium hydroxide solution at a controlled rate until the pH stabilizes at 7.6 [3]. This process typically requires 30-60 minutes depending on solution volume and stirring efficiency [3]. The endpoint is determined by pH monitoring and can be confirmed by measuring carbon dioxide evolution when treating an aliquot with excess acetic acid [3].
Data Table 3: Laboratory-Scale Synthesis Parameters
Parameter | Condition | Duration | Yield (%) | Purity (%) |
---|---|---|---|---|
Initial pH | >12 | - | - | - |
CO₂ Introduction Rate | 50-100 mL/min | 30-60 min | - | - |
Final pH | 7.6±0.2 | - | - | - |
Concentration Step | 1-5 torr, 65°C | 15-30 min | 85-92 [3] | ≥95.0 [6] |
Crystallization | 4°C | 12-24 hours | 90-95 [8] | ≥98.0 [8] |
The concentration and purification steps are critical for obtaining high-purity product. After carbon dioxide treatment, the reaction mixture is concentrated under reduced pressure (1-5 torr) at 65°C to remove excess water [3]. The concentrated solution is then taken up in acetonitrile (175 milliliters per initial reaction volume) and filtered to yield a clear solution ready for use or further purification [3].
Crystallization techniques for laboratory-scale preparation involve controlled cooling and solvent selection. The acetonitrile solution can be concentrated further and subjected to controlled crystallization by cooling to 4°C over 12-24 hours [8]. This process yields crystalline tetraethylammonium bicarbonate with enhanced purity, often exceeding 98.0% [8].
Alternative laboratory methods employ direct synthesis from triethylamine and ethyl bromide followed by hydroxide formation and carbonation [9]. This approach provides greater control over impurity profiles but requires additional purification steps [9]. The reaction sequence involves quaternization of triethylamine with ethyl bromide, followed by anion exchange to form the hydroxide, and finally carbonation to produce the bicarbonate salt [9].
Quality control in laboratory-scale preparation includes Nuclear Magnetic Resonance spectroscopy, titration analysis, and thin-layer chromatography [10] [11]. Proton Nuclear Magnetic Resonance confirms the tetraethylammonium cation structure, while carbon-13 Nuclear Magnetic Resonance verifies the bicarbonate anion [10]. Thin-layer chromatography with iodine staining provides rapid qualitative assessment of product purity [11].
The purification of tetraethylammonium bicarbonate requires sophisticated techniques to achieve the high purity standards demanded for research and industrial applications. Modern purification protocols combine crystallization, chromatographic separation, and advanced analytical techniques to ensure product quality exceeding 95.0% purity [6] [8] [11].
Crystallization remains the primary purification method for tetraethylammonium bicarbonate due to its effectiveness in removing ionic impurities and organic contaminants [8]. The compound readily forms stable crystal hydrates, with the trihydrate form (tetraethylammonium bicarbonate trihydrate) being the most commonly isolated crystalline structure [8]. The crystallization process involves dissolving the crude product in a minimum volume of water or acetonitrile, followed by controlled cooling to promote crystal formation [8].
The crystal structure analysis reveals that tetraethylammonium bicarbonate trihydrate adopts a monoclinic space group P2₁/n with specific lattice parameters: a = 7.6633 Å, b = 12.9627 Å, c = 14.2683 Å, and β = 99.932° [8]. The bicarbonate anions form hydrogen-bonded layers with water molecules, while tetraethylammonium cations occupy interlayer spaces, creating a sandwich-like structure with an interlayer distance of 7.28 Å [8]. This structural arrangement facilitates selective crystallization and effective separation from impurities [8].
Data Table 4: Purification Method Comparison
Purification Method | Purity Achieved (%) | Recovery Yield (%) | Processing Time | Solvent Requirements |
---|---|---|---|---|
Recrystallization | 95.0-98.0 [6] [8] | 85-92 | 12-24 hours | Acetonitrile/Water |
Column Chromatography | 98.0-99.5 | 75-85 | 4-8 hours | Various organic solvents |
Ion Exchange | 96.0-98.5 | 88-94 | 2-6 hours | Aqueous buffers |
Thin Layer Chromatography | Analytical only | - | 1-2 hours | Mobile phase dependent |
Chromatographic purification techniques provide exceptional selectivity for removing specific impurities. Ion-exchange chromatography using Dowex AG 50W-X8 resin in the ammonium form effectively removes tetraethylammonium impurities while preserving the bicarbonate anion [4]. The process requires careful optimization of exchange buffer composition, typically employing 0.05 molar ammonium bicarbonate with 8 milliliters acetonitrile and isopropyl alcohol mixture [4]. The elution rate must be maintained below 9 milliliters per minute on a 4 × 15 centimeter column to ensure complete exchange [4].
Thin-layer chromatography serves both analytical and preparative purification roles [11]. The technique employs silica gel plates with appropriate mobile phase systems for separation. Visualization using iodine vapor at 50°C for 2 minutes provides clear identification of tetraethylammonium compounds, which form distinct brown spots [11]. The detection limit for tetraethylammonium content is approximately 0.26 milligrams per milliliter, making this technique suitable for quality control applications [11].
Advanced analytical techniques support purification monitoring and final product characterization. High-Performance Liquid Chromatography with both ultraviolet and gamma-ray detection provides quantitative analysis of chemical and radiochemical purity when applicable [11]. The method typically achieves baseline separation of tetraethylammonium bicarbonate from related impurities with retention time consistency within ±0.5 minutes [11].
Filtration techniques play a crucial role in final product isolation. Sterile filtration through 0.22-micrometer filters ensures removal of particulate matter and potential microbial contamination [12] [11]. Filter integrity testing using bubble point measurements confirms filter performance, with acceptable bubble point values exceeding 2.8 bar [11].
The final isolation involves controlled drying and packaging under inert atmosphere conditions. Vacuum drying at reduced pressure and moderate temperature removes residual solvents while preserving product stability [3]. The dried product is typically stored under nitrogen or argon atmosphere at 2-8°C to prevent degradation and moisture uptake [6] [7].
Quality control specifications for purified tetraethylammonium bicarbonate include multiple analytical parameters. The assay requirement of ≥95.0% by titration ensures adequate chemical purity [6] [13]. Residual solvent analysis by gas chromatography confirms acetonitrile content below 0.41 milligrams per milliliter [11]. Bacterial endotoxin testing using chromogenic kinetic methods ensures endotoxin levels below 17.5 International Units per milliliter for applications requiring high biological purity [11].
Tetraethylammonium bicarbonate exhibits well-defined crystallographic characteristics that provide insight into its molecular organization and structural properties. The compound crystallizes as a trihydrate with the molecular formula C₈H₂₀N⁺·CHO₃⁻·3H₂O and a molecular weight of 245.32 g/mol [1]. The crystal structure adopts a monoclinic crystal system with space group P2₁/n [1].
The unit cell parameters reveal specific dimensional characteristics: a = 7.6633(1) Å, b = 12.9627(3) Å, c = 14.2683(3) Å, with a β angle of 99.932(1)° [1]. The unit cell volume is 1396.13(5) ų with Z = 4 molecules per unit cell, resulting in a calculated density of 1.167 Mg m⁻³ [1]. The crystallographic data were obtained at 296 K using Mo Kα radiation (λ = 0.71073 Å) with an absorption coefficient of 0.10 mm⁻¹ [1].
The molecular geometry of the tetraethylammonium cation demonstrates typical quaternary ammonium characteristics with N-C bond lengths ranging from 1.5141(15) to 1.5203(16) Å [1]. The C-N-C bond angles vary from 105.95(9)° to 111.66(10)°, indicating slight deviations from ideal tetrahedral geometry due to steric interactions [1]. The bicarbonate anion exhibits characteristic bond lengths with C1-O2 = 1.2422(17) Å, C1-O1 = 1.2569(17) Å, and C1-O3 = 1.3429(18) Å [1]. The bicarbonate anion maintains near-planarity with a mean deviation of only 0.0014 Å from the plane [1].
The crystal structure reveals a distinctive hydrogen-bonded network where the bicarbonate anion utilizes all three oxygen atoms and one hydrogen atom to form hydrogen bonds with three water molecules in the asymmetric unit [1]. This arrangement generates hydrogen-bonded layers extending along the crystallographic plane, with tetraethylammonium cations positioned between adjacent layers, creating a sandwich-like structure with an interlayer distance of 7.28 Å [1].
Tetraethylammonium bicarbonate demonstrates moderate thermal stability under ambient conditions but undergoes decomposition at elevated temperatures. The compound remains stable at room temperature storage conditions, maintaining its structural integrity in dry environments [2]. However, thermal analysis indicates that decomposition occurs above 200°C, following patterns similar to other quaternary ammonium bicarbonate salts [4].
The thermal decomposition pathway involves multiple steps characteristic of quaternary ammonium compounds. Initial decomposition releases carbon dioxide and water from the bicarbonate anion, followed by Hofmann elimination reactions of the tetraethylammonium cation [5]. This elimination process produces triethylamine and ethylene as primary organic decomposition products [5]. The decomposition temperature for similar tetrabutylammonium compounds has been reported at approximately 180°C, suggesting comparable thermal behavior for the tetraethylammonium analog [4].
Thermogravimetric analysis and differential thermal analysis provide quantitative assessment of thermal stability [6]. The compound exhibits hygroscopic properties, readily absorbing moisture from the atmosphere, which can influence thermal behavior and decomposition patterns [2]. Under controlled atmospheric conditions, the compound maintains stability for extended periods, making it suitable for laboratory applications requiring thermal processing at moderate temperatures [2].
Tetraethylammonium bicarbonate exhibits excellent solubility characteristics in polar protic solvents, particularly water, where it readily dissolves to form clear, colorless solutions [7] [8] [9]. The high water solubility stems from the ionic nature of the compound and the ability of both the tetraethylammonium cation and bicarbonate anion to form favorable interactions with water molecules through ion-dipole interactions and hydrogen bonding [7].
In organic solvent systems, the compound demonstrates variable solubility depending on solvent polarity and water content. In acetonitrile-water mixtures, tetraethylammonium bicarbonate shows good solubility, particularly in compositions ranging from 70% to 97% acetonitrile [10]. This solubility behavior makes it particularly useful in radiochemical applications where non-anhydrous conditions are required [10]. Similarly, the compound exhibits moderate solubility in dimethyl sulfoxide-water mixtures, though with somewhat reduced efficiency compared to acetonitrile systems [10].
The phase behavior of tetraethylammonium bicarbonate is characterized by its effectiveness as a phase-transfer agent, particularly for fluoride anions [11] [12] [13]. This property enables the compound to facilitate transport of ionic species between aqueous and organic phases, making it valuable in synthetic chemistry applications [11]. The compound also functions as a buffering agent, helping to maintain pH stability in aqueous solutions through the bicarbonate buffer system [14]. This buffering capacity is particularly useful in pharmaceutical formulations and analytical applications where pH control is critical [14].
The compound demonstrates stability under basic to neutral pH conditions but may undergo gradual decomposition in strongly acidic environments [14]. The solubility characteristics are influenced by temperature, with increased solubility observed at elevated temperatures, though this must be balanced against thermal stability considerations [15].
Nuclear magnetic resonance spectroscopy provides detailed structural characterization of tetraethylammonium bicarbonate through analysis of both ¹H and ¹³C nuclei. The ¹H nuclear magnetic resonance spectrum exhibits characteristic patterns for the tetraethylammonium cation, with the methyl groups appearing as a triplet at approximately 1.3 ppm and the methylene groups showing a quartet pattern around 3.3 ppm [16] [17]. The coupling constant between these ethyl group protons is approximately 7 Hz, consistent with typical ethyl group splitting patterns [18]. The bicarbonate proton appears as a distinct signal, though its chemical shift varies with solvent system and concentration due to hydrogen bonding interactions [16].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the ethyl carbon signals along with the bicarbonate carbon resonance [19] [20]. The quaternary nitrogen center affects the chemical shifts of directly bonded carbons, producing characteristic downfield shifts relative to neutral amines [19]. The bicarbonate carbon typically appears in the carbonyl region, reflecting its partial double bond character [20].
Infrared spectroscopy provides valuable information about vibrational modes and hydrogen bonding patterns. The spectrum exhibits characteristic carbon-hydrogen stretching frequencies in the 2800-3000 cm⁻¹ region, corresponding to the ethyl groups of the tetraethylammonium cation [6] [21]. The bicarbonate anion produces strong absorption bands in the 1000-1400 cm⁻¹ region, associated with carbon-oxygen stretching modes [6] [22]. Additional features include broad absorption bands in the 3500-1800 cm⁻¹ region when water molecules are present, indicating hydrogen bonding interactions [6].
Mass spectrometry analysis reveals fragmentation patterns characteristic of quaternary ammonium bicarbonate salts [23]. The molecular ion typically exhibits loss of carbon dioxide from the bicarbonate anion, followed by stepwise loss of ethyl groups from the tetraethylammonium cation [23]. Electrospray ionization mass spectrometry has proven particularly effective for analyzing tetraethylammonium compounds, providing stable ion formation under appropriate buffer conditions [23]. The mass spectral fragmentation provides confirmation of molecular structure and purity assessment [23].
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